molecular formula C6H3BrF3NO2S B13220781 2-Bromo-5-trifluoromethanesulfonyl-pyridine

2-Bromo-5-trifluoromethanesulfonyl-pyridine

Cat. No.: B13220781
M. Wt: 290.06 g/mol
InChI Key: BVHKRZGPZLTCEZ-UHFFFAOYSA-N
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Description

2-Bromo-5-trifluoromethanesulfonyl-pyridine is a chemical compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and trifluoromethanesulfonyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-trifluoromethanesulfonyl-pyridine typically involves the bromination of 5-trifluoromethanesulfonyl-pyridine. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to handle the reagents and control the reaction conditions. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-trifluoromethanesulfonyl-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions. These reactions often require elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-trifluoromethanesulfonyl-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the development of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-trifluoromethanesulfonyl-pyridine involves its reactivity with various nucleophiles and electrophiles. The bromine and trifluoromethanesulfonyl groups influence the compound’s electronic properties, making it a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl group.

    2-Bromo-5-(trifluoromethoxy)pyridine: Contains a trifluoromethoxy group instead of a trifluoromethanesulfonyl group.

    2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Features a trifluoroethyl group.

Uniqueness

2-Bromo-5-trifluoromethanesulfonyl-pyridine is unique due to the presence of both bromine and trifluoromethanesulfonyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where these functional groups are advantageous.

Properties

Molecular Formula

C6H3BrF3NO2S

Molecular Weight

290.06 g/mol

IUPAC Name

2-bromo-5-(trifluoromethylsulfonyl)pyridine

InChI

InChI=1S/C6H3BrF3NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H

InChI Key

BVHKRZGPZLTCEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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